molecular formula C24H26N2O3S B5202104 N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-methylbenzyl)-N~1~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5202104
M. Wt: 422.5 g/mol
InChI Key: JSDAGKDFDBCNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N2-(4-methylbenzyl)-N1-(2-phenylethyl)-N2-(phenylsulfonyl)glycinamide often involves multistep synthetic pathways. For example, the use of glycinamide hydrochloride as a directing group for C(sp3)−H arylation has been demonstrated in the synthesis of benzylated aldehydes, which could be related to the synthesis of our target compound by introducing appropriate functional groups in subsequent steps (Wen & Li, 2020).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks, such as N-phenyl derivatives and glycinates, has been studied using X-ray diffraction, revealing details about bond lengths, angles, and overall conformation. These studies provide insights into the three-dimensional arrangement and potential reactive sites of the molecule (Iwasaki et al., 1988).

Chemical Reactions and Properties

Compounds containing arylsulfonyl and benzyl groups participate in various chemical reactions, including cyclopropanations, which involve the formation of three-membered rings and can significantly alter the compound's reactivity and properties. The specifics of these reactions depend on the substrates, conditions, and catalysts used (Davies et al., 1996).

properties

IUPAC Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-20-12-14-22(15-13-20)18-26(30(28,29)23-10-6-3-7-11-23)19-24(27)25-17-16-21-8-4-2-5-9-21/h2-15H,16-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDAGKDFDBCNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.